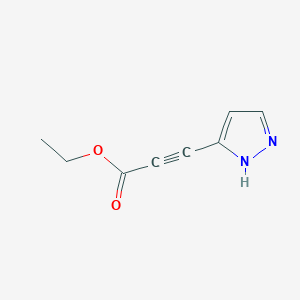
Ethyl 3-(1H-pyrazol-3-yl)propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(1H-pyrazol-3-yl)propiolate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(1H-pyrazol-3-yl)propiolate can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . These reactions typically require specific conditions such as the presence of catalysts, appropriate solvents, and controlled temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The focus is often on optimizing reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced catalytic systems, and environmentally friendly solvents.
化学反応の分析
Types of Reactions
Ethyl 3-(1H-pyrazol-3-yl)propiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert it into pyrazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(1H-pyrazol-3-yl)propiolate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
作用機序
The mechanism of action of Ethyl 3-(1H-pyrazol-3-yl)propiolate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
Ethyl 3-(1H-pyrazol-3-yl)propiolate can be compared with other pyrazole derivatives such as:
1H-pyrazole-3-carboxylic acid: Similar in structure but with different functional groups, leading to varied reactivity and applications.
3,5-disubstituted pyrazoles: These compounds have substitutions at different positions, affecting their chemical properties and biological activities
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
ethyl 3-(1H-pyrazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)4-3-7-5-6-9-10-7/h5-6H,2H2,1H3,(H,9,10) |
InChIキー |
ZPSKHANTKPZBKA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C#CC1=CC=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


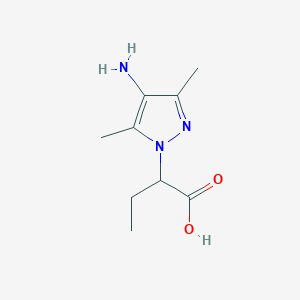


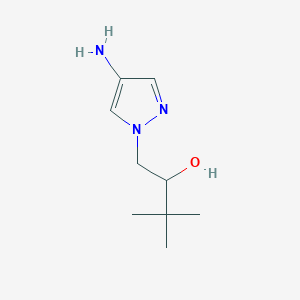
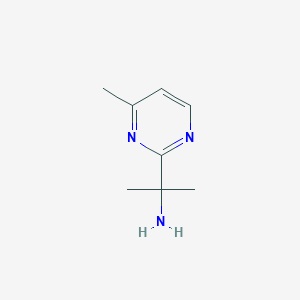
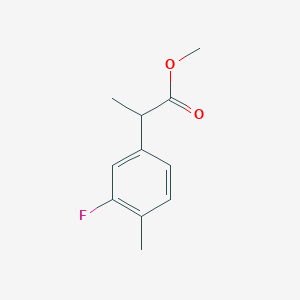
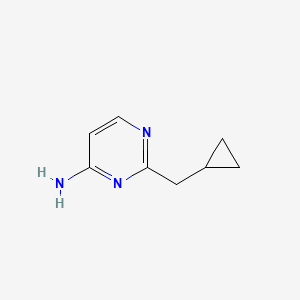
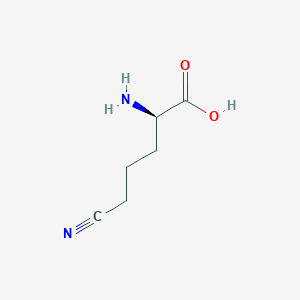
![4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13316500.png)
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane](/img/structure/B13316502.png)
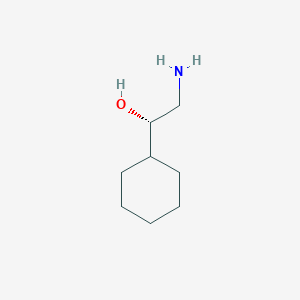
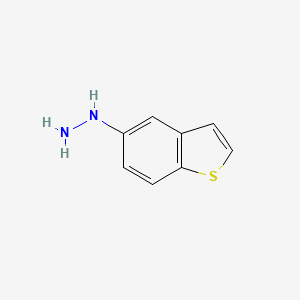
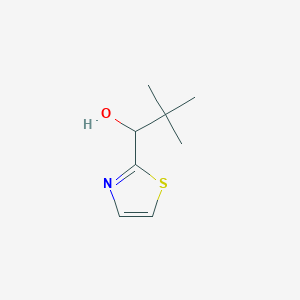
![1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13316521.png)
